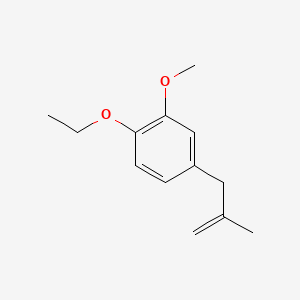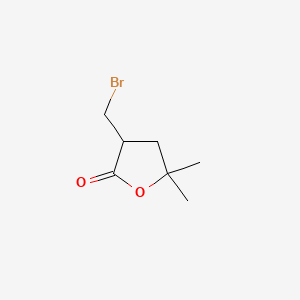
3-(bromomethyl)-5,5-dimethyldihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromomethyl-5,5-dimethylbutyrolactone is a butan-4-olide having a bromomethyl group at the 3-position and two methyl substituents at the 5-position. It is a butan-4-olide and an organobromine compound.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-(Bromomethyl)-5,5-dimethyldihydrofuran-2(3H)-one and its derivatives are primarily used in the synthesis of various heterocyclic compounds. For instance, Zheng et al. (2019) developed a method for synthesizing 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization. This process is enhanced by palladium-catalyzed cross-coupling reactions or conversion to other heterocycles through simple operations (Zheng et al., 2019).
Formation of Cyclopropane Lactones and Fused Heterocyclic Compounds
Farin˜a et al. (1987) explored the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with stabilized carbanions, leading to the formation of cyclopropane lactones and fused heterocyclic compounds. This research highlights the versatility of bromomethyl furanones in forming complex chemical structures (Farin˜a et al., 1987).
Extended and Quinonoid Tetrathiafulvalene Derivatives
Gautier et al. (1999) demonstrated the use of 2,3-Bis(bromomethyl)TTFs as precursors to create extended and sulfur-rich analogs of tetrathiafulvalene. These compounds are of significant interest in materials science for their unique electronic properties (Gautier et al., 1999).
Synthesis of Poly(3-hexylthiophene)
Bannock et al. (2016) reported the synthesis of poly(3-hexylthiophene) using 2-methyltetrahydrofuran as a bio-derived reaction solvent. This research emphasizes the environmental benefits and efficiency of using greener solvents in polymer synthesis (Bannock et al., 2016).
Inhibitors of Microbial Quorum Sensing
Benneche et al. (2008) synthesized (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones and related compounds as potential inhibitors of microbial communication and biofilm formation. This application highlights the potential biomedical relevance of bromomethyl furanones (Benneche et al., 2008).
Properties
CAS No. |
154750-20-6 |
|---|---|
Molecular Formula |
C7H11BrO2 |
Molecular Weight |
207.067 |
IUPAC Name |
3-(bromomethyl)-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C7H11BrO2/c1-7(2)3-5(4-8)6(9)10-7/h5H,3-4H2,1-2H3 |
InChI Key |
HUROMRVYVGXTOD-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(=O)O1)CBr)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


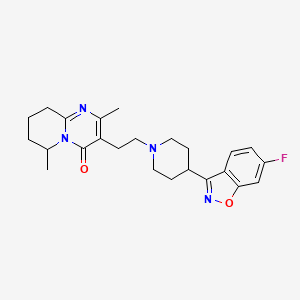
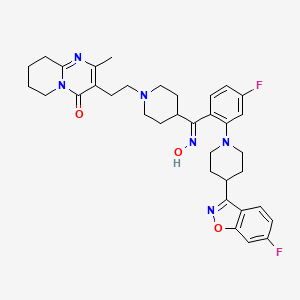
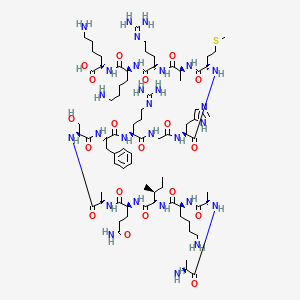



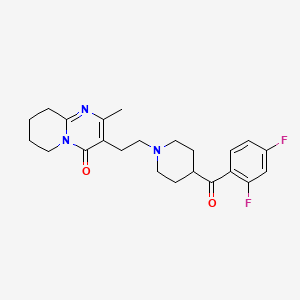

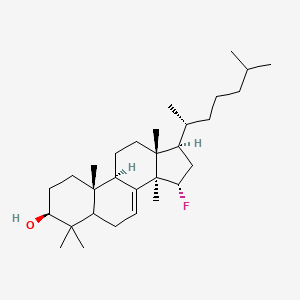
![(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B583769.png)
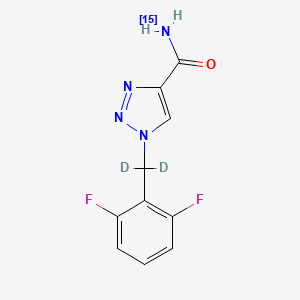

![4-Methoxy-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B583775.png)
